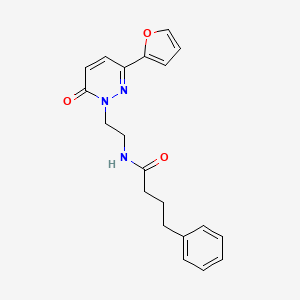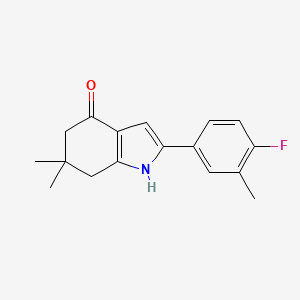
2-Phthalimidoethyl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phthalimidoethyl benzenesulfonate is a chemical compound with the molecular formula C16H13NO5S and a molecular weight of 331.34 g/mol . It is characterized by the presence of a phthalimido group attached to an ethyl chain, which is further connected to a benzenesulfonate group. This compound is often used in organic synthesis and research due to its unique structural properties.
Preparation Methods
The synthesis of 2-Phthalimidoethyl benzenesulfonate typically involves the reaction of phthalimide with ethylene oxide to form 2-phthalimidoethanol. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to yield this compound . The reaction conditions generally include maintaining a controlled temperature and using an inert atmosphere to prevent side reactions.
Chemical Reactions Analysis
2-Phthalimidoethyl benzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to produce phthalimidoethanol and benzenesulfonic acid.
Oxidation and Reduction:
Scientific Research Applications
2-Phthalimidoethyl benzenesulfonate is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phthalimidoethyl benzenesulfonate involves its ability to act as an electrophile due to the presence of the sulfonate group. This makes it reactive towards nucleophiles, facilitating various substitution reactions. The phthalimido group can also participate in interactions with biological molecules, potentially leading to biological activity .
Comparison with Similar Compounds
2-Phthalimidoethyl benzenesulfonate can be compared with other sulfonate compounds such as:
Tosylates (e.g., p-toluenesulfonate): These compounds also contain a sulfonate group but differ in the aromatic ring structure.
Mesylates (e.g., methanesulfonate): Similar in reactivity but with a simpler alkyl sulfonate group.
Benzylsulfonates: These compounds have a benzyl group instead of a phthalimido group, affecting their reactivity and applications.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c18-15-13-8-4-5-9-14(13)16(19)17(15)10-11-22-23(20,21)12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCBCMHOYZAHDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2361580.png)
![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2361581.png)
![1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane](/img/structure/B2361582.png)
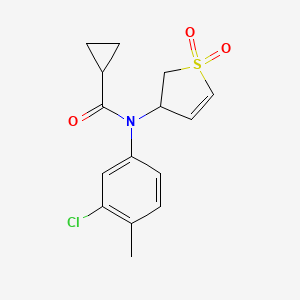
![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea](/img/structure/B2361585.png)
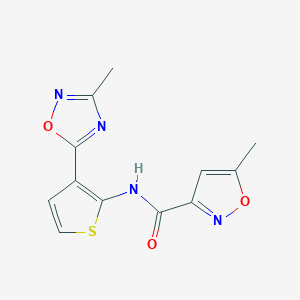
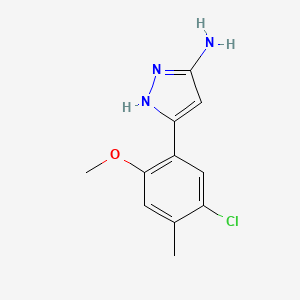


![2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2361594.png)
